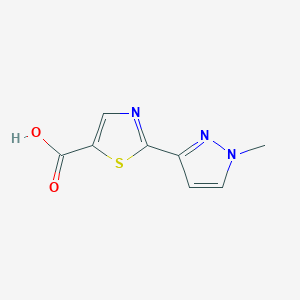![molecular formula C9H15N3OS B7589728 1-[[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7589728.png)
1-[[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MTAC, and it has unique properties that make it a promising candidate for use in different areas of research.
Mecanismo De Acción
The mechanism of action of MTAC is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
MTAC has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines in the body, which can help reduce inflammation. It has also been found to induce apoptosis, which is the programmed cell death of cancer cells. Additionally, MTAC has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MTAC in lab experiments is its unique properties. It has been found to exhibit a wide range of biological activities, making it a versatile compound for use in different types of studies. However, one of the limitations of using MTAC is its high cost. This can make it difficult for researchers with limited funding to conduct studies using this compound.
Direcciones Futuras
There are several future directions for research on MTAC. One area of interest is its potential use in the treatment of Alzheimer's disease. Studies have shown that MTAC has the ability to reduce the production of beta-amyloid, which is a protein that is associated with the development of Alzheimer's disease. Additionally, there is potential for the use of MTAC in the treatment of other neurodegenerative diseases.
Conclusion:
In conclusion, MTAC is a compound that has gained significant attention in scientific research due to its potential applications in various fields. It has unique properties that make it a promising candidate for use in different areas of research. While there is still much to learn about this compound, the research conducted so far has shown promising results, making it an exciting area of study for future research.
Métodos De Síntesis
MTAC can be synthesized using various methods. One of the most common methods is the reaction between 3-methyl-1,2,4-thiadiazole-5-carbaldehyde and cyclopentan-1-amine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting compound is then treated with hydrochloric acid to obtain the final product, MTAC.
Aplicaciones Científicas De Investigación
MTAC has potential applications in various fields of scientific research. One of the areas where it has been extensively studied is in the field of medicinal chemistry. MTAC has been found to exhibit antimicrobial, anti-inflammatory, and antitumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
1-[[(3-methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS/c1-7-11-8(14-12-7)10-6-9(13)4-2-3-5-9/h13H,2-6H2,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHLGIOQYIRXCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)NCC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(4-Carbamoylphenyl)sulfonylamino]methyl]-3-methylbutanoic acid](/img/structure/B7589653.png)
![4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide](/img/structure/B7589654.png)
![[2-(4-methyl-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7589658.png)
![4-ethyl-N-[4-(2-hydroxyethyl)phenyl]thiadiazole-5-carboxamide](/img/structure/B7589668.png)

![N-(2-aminoethyl)-1-[(1-hydroxycyclopentyl)methyl]piperidine-3-carboxamide](/img/structure/B7589678.png)
![2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid](/img/structure/B7589686.png)


![2-Phenyl-3-[(3-propan-2-yl-1,2,4-thiadiazol-5-yl)amino]propanoic acid](/img/structure/B7589706.png)



![4-propan-2-yl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]thiadiazole-5-carboxamide](/img/structure/B7589749.png)